molecular formula C10H11ClINS B12718272 4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide CAS No. 96159-99-8

4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide

Cat. No.: B12718272
CAS No.: 96159-99-8
M. Wt: 339.62 g/mol
InChI Key: ASFGBYAOJONEMW-UHFFFAOYSA-M
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Description

4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide is a thiazole derivative with a unique structure that includes a chlorophenyl group and a methylthiazolium iodide moiety. Thiazole derivatives are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of iodine to yield the desired thiazolium iodide compound . The reaction conditions often include the use of ethanol as a solvent and heating under reflux.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazolium compounds .

Scientific Research Applications

4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide involves its interaction with various molecular targets. The compound can inhibit enzymes such as poly (ADP-ribose) polymerase-1 and bacterial DNA gyrase B, leading to its antimicrobial and anticancer activities . The thiazole ring’s ability to interact with biological macromolecules is crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-2-(4-chlorophenyl)-3-methylthiazolium iodide is unique due to its specific combination of a chlorophenyl group and a thiazolium iodide moiety.

Properties

CAS No.

96159-99-8

Molecular Formula

C10H11ClINS

Molecular Weight

339.62 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide

InChI

InChI=1S/C10H11ClNS.HI/c1-12-6-7-13-10(12)8-2-4-9(11)5-3-8;/h2-5H,6-7H2,1H3;1H/q+1;/p-1

InChI Key

ASFGBYAOJONEMW-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SCC1)C2=CC=C(C=C2)Cl.[I-]

Origin of Product

United States

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